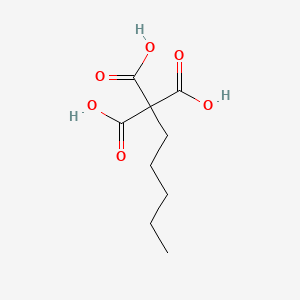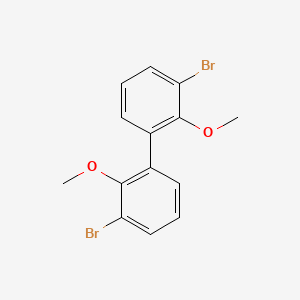![molecular formula C10H9BrN4O B14317403 {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol CAS No. 112547-00-9](/img/structure/B14317403.png)
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is a chemical compound that features a bromophenyl group attached to a hydrazinylidene-imidazolylmethanol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol typically involves the reaction of 4-bromophenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups allow for the modification of material properties.
Mecanismo De Acción
The mechanism of action of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- {2-[2-(4-Chlorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Fluorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Methylphenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
Comparison: Compared to its analogs, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
112547-00-9 |
|---|---|
Fórmula molecular |
C10H9BrN4O |
Peso molecular |
281.11 g/mol |
Nombre IUPAC |
[2-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN4O/c11-7-1-3-8(4-2-7)14-15-10-12-5-9(6-16)13-10/h1-5,16H,6H2,(H,12,13) |
Clave InChI |
IPSLOIRTUZLXSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC=C(N2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


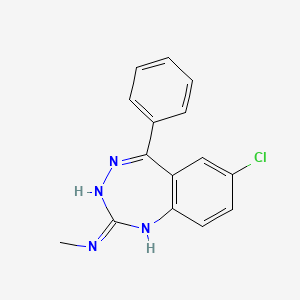
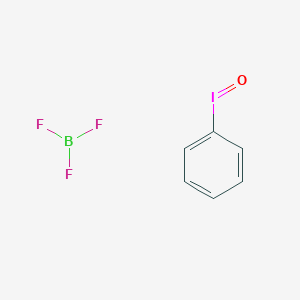


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
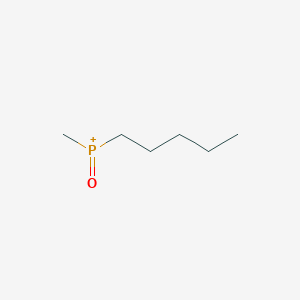
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

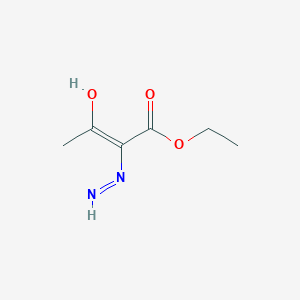
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
